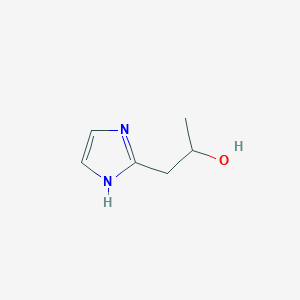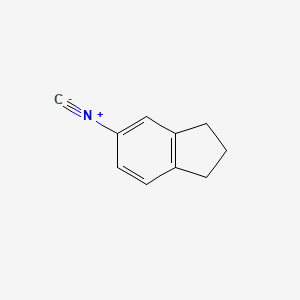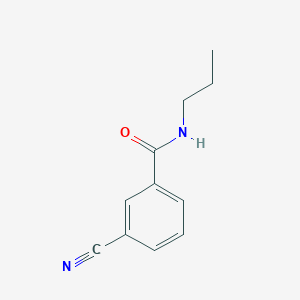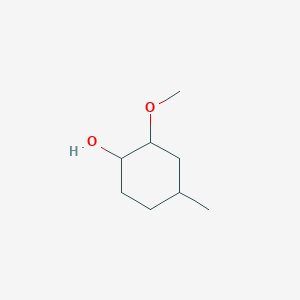
2-methoxy-4-methylcyclohexan-1-ol
Descripción general
Descripción
2-Methoxy-4-methylcyclohexan-1-ol (MMCH) is a cyclic alcohol, which is a type of organic compound. It is composed of a ring of six carbon atoms and one oxygen atom, with a methyl group attached to the fourth carbon atom. MMCH is a colorless liquid with a sweet, ether-like odor and a boiling point of 118.8°C. It is soluble in water and alcohols, but insoluble in ethers. MMCH has a variety of uses, ranging from pharmaceuticals to industrial applications.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Synthesis
- Gabriele et al. (2000) discussed the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, highlighting the reaction mechanisms and conditions that influence the production of compounds like 2-methoxy-2-methyltetrahydrofurans (Gabriele et al., 2000).
Acid-Catalyzed Methyl Group Migration
- Hahn (1989) explored the acid-catalyzed migration of the methyl substituent in dienone-phenol rearrangement, providing insights into the chemical behavior of compounds such as 4-methoxy-4-methylcyclohexa-2,5-dienone (Hahn, 1989).
Assignment of Configuration in Polyols
- Zhou et al. (1993) examined the assignment of relative and absolute configuration in acyclic polyols and aminopolyols, which included derivatives of compounds like 2-methoxy-4-methylcyclohexan-1-ol (Zhou et al., 1993).
Photophysical Study of Chalcone Derivatives
- Bangal et al. (1996) conducted a photophysical study of chalcone derivatives, including 1-(4-methoxy-1-phenyl)-3-(1-naphthyl) prop-2-en-1-one, to understand the photophysical properties of these compounds (Bangal et al., 1996).
Synthesis and Rearrangement of Bicyclo Compounds
- Yates and Langford (1981) explored the synthesis and rearrangement accompanying oxidative decarboxylation of compounds like 1-methoxy-2-methyl-1,4-cyclohexadiene, providing valuable insights into reaction mechanisms (Yates & Langford, 1981).
Electron Diffraction Investigation
- Lowrey et al. (1973) undertook an electron diffraction investigation of 1-methoxycyclohexene, which helps in understanding the molecular structure and conformation of similar compounds (Lowrey et al., 1973).
Propiedades
IUPAC Name |
2-methoxy-4-methylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6-3-4-7(9)8(5-6)10-2/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFODDFQZPOTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B6613473.png)
![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)

![2H,4H,5H,6H-cyclopenta[c]pyrrole](/img/structure/B6613493.png)
![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)
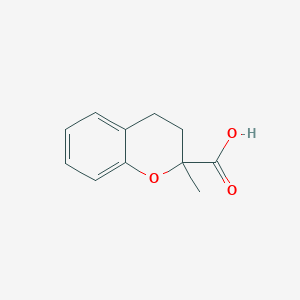

![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)


